molecular formula C5H8Br2S B3287003 3,3-Bis(bromomethyl)thietane CAS No. 835604-79-0

3,3-Bis(bromomethyl)thietane

Cat. No.: B3287003
CAS No.: 835604-79-0
M. Wt: 259.99 g/mol
InChI Key: PVQPYVMYPSRNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(bromomethyl)thietane is a chemical compound with the molecular formula C5H8Br2S. It is a four-membered thiaheterocycle, which means it contains a sulfur atom within a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Bis(bromomethyl)thietane can be synthesized through several methods. One common approach involves the double displacement reaction of 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide. This reaction results in the formation of thietane-3,3-diyldimethanol, which can then be further converted into this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(bromomethyl)thietane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Bis(bromomethyl)thietane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(bromomethyl)thietane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thietane ring can also participate in various chemical transformations, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

    3,3-Bis(chloromethyl)thietane: Similar in structure but with chlorine atoms instead of bromine.

    3,3-Bis(fluoromethyl)thietane: Contains fluorine atoms instead of bromine.

    3,3-Bis(iodomethyl)thietane: Contains iodine atoms instead of bromine.

Uniqueness: 3,3-Bis(bromomethyl)thietane is unique due to the presence of bromine atoms, which influence its reactivity and chemical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making the compound more reactive in certain types of chemical reactions .

Properties

IUPAC Name

3,3-bis(bromomethyl)thietane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2S/c6-1-5(2-7)3-8-4-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQPYVMYPSRNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(bromomethyl)thietane
Reactant of Route 2
3,3-Bis(bromomethyl)thietane
Reactant of Route 3
Reactant of Route 3
3,3-Bis(bromomethyl)thietane
Reactant of Route 4
3,3-Bis(bromomethyl)thietane
Reactant of Route 5
Reactant of Route 5
3,3-Bis(bromomethyl)thietane
Reactant of Route 6
Reactant of Route 6
3,3-Bis(bromomethyl)thietane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.